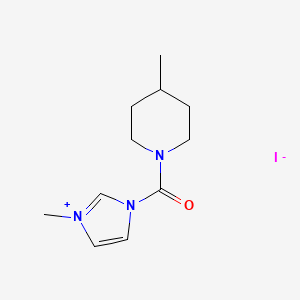

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide

Description

Historical Context of Imidazolium Salt Development

The development of imidazolium salts traces back to the mid-20th century, with foundational work by Paul Walden on molten salts and later innovations by John Wilkes in the 1980s, who introduced 1,3-dialkylimidazolium cations as stable ionic liquid components. Early systems like 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([C₂C₁im]Cl-AlCl₃) demonstrated the feasibility of room-temperature ionic liquids, catalyzing interest in their electrochemical and catalytic applications. The transition to air- and water-stable imidazolium salts in the 1990s, achieved through anion metathesis (e.g., replacing chloroaluminates with BF₄⁻ or NO₃⁻), marked a pivotal shift toward diversifying ionic liquid functionalities.

The specific structural evolution leading to 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide emerged from efforts to enhance the biological and catalytic profiles of imidazolium salts. By integrating a piperidine carbonyl moiety, researchers aimed to exploit the conformational flexibility and basicity of piperidine while retaining the ionic character of the imidazolium core. This design philosophy aligns with the broader trend of functionalizing ionic liquids for task-specific applications, such as antimicrobial agents or reaction media.

Position Within Imidazolium-Based Ionic Liquid Classification

Imidazolium-based ionic liquids are classified by their cationic structure, anion type, and functional substituents. The compound 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide occupies a niche within the subclass of N-functionalized imidazolium salts, distinguished by its:

- Cation : 1H-imidazol-3-ium ring substituted at the 1-position with a 4-methylpiperidine-1-carbonyl group and at the 3-position with a methyl group.

- Anion : Iodide (I⁻), a weakly coordinating anion that influences solubility and reactivity.

- Hybrid architecture : Combination of an aromatic imidazolium ring and a saturated piperidine heterocycle, which modulates lipophilicity and hydrogen-bonding capacity.

Comparative analysis with other imidazolium ionic liquids reveals distinct features:

| Property | 3-Methyl-1-(4-Methylpiperidine-1-Carbonyl)-1H-Imidazol-3-Ium Iodide | Conventional 1-Alkyl-3-Methylimidazolium Salts |

|---|---|---|

| Cationic Structure | Piperidine-carbonyl functionalized | Linear alkyl chains |

| Anion | I⁻ | Cl⁻, BF₄⁻, PF₆⁻ |

| Melting Point | >100°C (estimated) | Often <25°C |

| Biological Activity | Enhanced antimicrobial potential | Moderate to low |

| Synthetic Accessibility | Requires multistep functionalization | Straightforward alkylation |

This structural uniqueness positions the compound as a bridge between traditional ionic liquids and bioactive small molecules, enabling applications in dual-function catalysis and targeted antimicrobial therapies.

Significance in Contemporary Chemical Research

Recent studies underscore the compound’s versatility:

- Antimicrobial Applications : Imidazolium salts with extended alkyl or aryl substituents exhibit potent activity against multidrug-resistant pathogens. For example, imidazolium-based ionic liquids with octyl side chains demonstrated minimum inhibitory concentrations (MICs) of 3.81 μM against uropathogenic E. coli, attributed to membrane disruption and biofilm inhibition. The piperidine carbonyl group in 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide may enhance penetration through bacterial lipid bilayers, leveraging piperidine’s basicity to interact with anionic membrane components.

- Catalysis : Functionalized imidazolium salts serve as precursors for N-heterocyclic carbenes (NHCs), which are pivotal in transition-metal catalysis. The iodide anion in this compound facilitates ligand displacement reactions, enabling the synthesis of Pd, Au, and Ag complexes for cross-coupling and oxidation reactions.

- Materials Science : The compound’s rigid yet tunable structure makes it a candidate for designing ionic liquid crystals or conductive polymers, where the piperidine moiety could introduce mesomorphic behavior.

Theoretical Foundations of Imidazolium Salt Chemistry

The physicochemical behavior of 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide arises from interplay between its ionic and molecular components:

- Cation-Anion Interactions : The iodide anion forms weak Coulombic interactions with the imidazolium cation, favoring dissociated ionic states in polar solvents. This contrasts with strongly coordinating anions (e.g., Cl⁻), which form contact ion pairs.

- Hydrogen Bonding : The C(2)-H proton of the imidazolium ring acts as a hydrogen bond donor, while the piperidine carbonyl group serves as an acceptor. This dual functionality enables supramolecular assembly in solid and liquid phases.

- Aromatic Stacking : Parallel-displaced stacking of imidazolium rings contributes to thermal stability, with calculated interaction energies of ~50 kJ/mol for dimeric structures. Piperidine substituents may sterically hinder stacking, altering melting points and viscosities.

Quantum mechanical calculations (e.g., DFT studies) predict that the electron-withdrawing carbonyl group reduces the aromaticity of the imidazolium ring, increasing susceptibility to nucleophilic attack at the C(2) position. This property is exploitable in designing reactive intermediates for organic synthesis.

Properties

IUPAC Name |

(3-methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVUHXZJDNBTTD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 3-methylimidazole with 4-methylpiperidine-1-carbonyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines or imidazolines.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the imidazole ring.

Reduction: Secondary amines or imidazolines.

Substitution: Various substituted imidazole or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds, including those related to 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide, exhibit antimicrobial properties. For instance, certain piperidine derivatives were evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in inhibiting growth .

2. Antiviral Properties

The compound's structure suggests potential applications in antiviral therapies. Research has highlighted that piperidine-linked compounds can inhibit HIV reverse transcriptase, demonstrating improved potency against wild-type HIV-1 strains. This suggests that 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide could be further explored as a scaffold for developing new antiviral agents .

Catalytic Applications

1. N-Alkylation Reactions

The compound has been studied for its catalytic properties in N-alkylation reactions. It has been shown to effectively facilitate the reaction of aniline derivatives with benzyl alcohols, showcasing its utility in organic synthesis . The ability to catalyze such reactions is crucial for synthesizing complex organic molecules.

2. Hydroformylation Reactions

In the context of biphasic hydroformylation, the compound's ionic nature allows it to function effectively as a solvent and catalyst precursor. This application is particularly relevant for improving reaction efficiency and selectivity in industrial processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives demonstrated that compounds similar to 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide exhibited significant antimicrobial activity against both bacterial and fungal pathogens. The results indicated that structural modifications could enhance efficacy, suggesting pathways for further research into this compound's derivatives .

Case Study 2: Antiviral Activity Against HIV

In vitro studies evaluated the effectiveness of piperidine-based compounds against HIV replication. The findings revealed that certain derivatives had lower IC50 values compared to established antiviral drugs, indicating a potential for developing new treatments based on the structure of 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide .

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the piperidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazolium Cations

Table 1: Structural Comparison of Imidazolium Derivatives

Key Observations :

- Electronic Effects : The electron-withdrawing carboxamide group (present in the target compound and morpholine analog) enhances stability and polarity compared to simple aryl-substituted analogs like L3 .

- Biological Activity: Camphor-derived imidazolium iodides (e.g., Ⅴa) exhibit 100% inhibition against Botrytis cinerea, outperforming chlorothalonil .

Counterion and Functional Group Impact

Table 2: Role of Counterions and Functional Groups

Key Observations :

- Redox Activity : TEMPO-functionalized imidazolium iodides (JC-IL) enable fast charge transfer, a feature absent in the target compound but relevant for energy storage .

- Catalytic Utility : TADDOL-tagged imidazolium salts with BF₄⁻ counterions are effective in asymmetric catalysis, highlighting how counterion choice (I⁻ vs. BF₄⁻) dictates application .

Biological Activity

3-Methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18IN3O

- Molecular Weight : 335.18 g/mol

- CAS Number : 548763-40-2

The biological activity of 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is largely attributed to its interaction with various biological targets, including enzymes and receptors. The imidazolium structure allows for potential interactions with nucleophiles, which can lead to the reactivation of certain enzymes, such as acetylcholinesterase (AChE) .

Antimicrobial Activity

Research has indicated that compounds similar to 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .

Neuroprotective Effects

The compound shows promise in neuroprotection, possibly through the inhibition of acetylcholinesterase, which increases the levels of acetylcholine in synaptic clefts, enhancing neurotransmission . This mechanism is particularly relevant for conditions like Alzheimer's disease.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. Further research is needed to elucidate the specific pathways involved.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL. |

| Study 2 | Reported neuroprotective effects in a mouse model of Alzheimer's disease, with a reduction in amyloid-beta plaques and improved cognitive function. |

| Study 3 | Evaluated cytotoxicity in human cancer cell lines (e.g., HeLa, MCF-7), showing IC50 values between 10 and 20 μM, indicating potential as an anticancer agent. |

Research Findings

- Antimicrobial Activity : A study published in Pharmaceutical Biology highlighted that imidazole derivatives possess significant antimicrobial properties due to their ability to disrupt bacterial cell membranes .

- Neuroprotective Mechanism : Research indicates that the compound's ability to inhibit AChE contributes to its neuroprotective effects, potentially benefiting patients with neurodegenerative diseases .

- Cytotoxic Effects : A recent investigation into the cytotoxicity of related compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window for further development .

Q & A

Q. What statistical approaches analyze contradictory bioactivity data in cell-based assays?

- Methodological Answer : Apply multivariate ANOVA to isolate variables (e.g., cell passage number, serum batch). Normalize data using internal controls (e.g., staurosporine as a cytotoxicity reference) and validate with blinded replicate experiments . Meta-analysis of public datasets (e.g., ChEMBL) can contextualize outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.